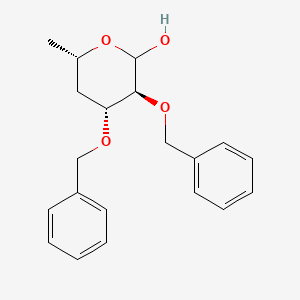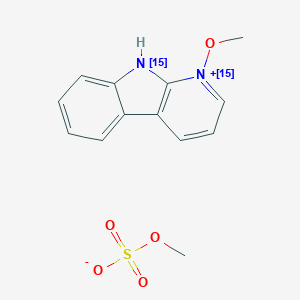
1-Methoxy-alpha-carboline-15N2 Methyl Sulfate Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-alpha-carboline-15N2 Methyl Sulfate Salt is a biochemical compound primarily used in proteomics research. It has a molecular formula of C12H11^15N2O CH3SO4 and a molecular weight of 312.31 . This compound is not intended for diagnostic or therapeutic use and is strictly for research purposes .
Métodos De Preparación
The specific synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques . Industrial production methods are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
1-Methoxy-alpha-carboline-15N2 Methyl Sulfate Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Methoxy-alpha-carboline-15N2 Methyl Sulfate Salt is widely used in scientific research, particularly in the field of proteomics. It is used to study protein interactions, modifications, and functions. Additionally, it has applications in:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of cellular processes and protein functions.
Medicine: Utilized in drug discovery and development research.
Industry: Applied in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-alpha-carboline-15N2 Methyl Sulfate Salt involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can modify the activity of these targets through various pathways, including covalent bonding and non-covalent interactions. The exact molecular targets and pathways involved depend on the specific research application .
Comparación Con Compuestos Similares
1-Methoxy-alpha-carboline-15N2 Methyl Sulfate Salt is unique due to its specific isotopic labeling and methoxy group. Similar compounds include:
1-Methoxy-alpha-carboline: Lacks the ^15N2 isotopic labeling.
Alpha-carboline derivatives: Various derivatives with different functional groups and isotopic labels.
Methoxy-substituted carbolines: Compounds with methoxy groups at different positions on the carboline ring.
These similar compounds may have different properties and applications, highlighting the uniqueness of this compound in research .
Propiedades
Fórmula molecular |
C13H14N2O5S |
|---|---|
Peso molecular |
312.31 g/mol |
Nombre IUPAC |
1-methoxy-9H-(115N)pyridino[2,3-b]indol-1-ium;methyl sulfate |
InChI |
InChI=1S/C12H10N2O.CH4O4S/c1-15-14-8-4-6-10-9-5-2-3-7-11(9)13-12(10)14;1-5-6(2,3)4/h2-8H,1H3;1H3,(H,2,3,4)/i13+1,14+1; |
Clave InChI |
UGTANKHURIUUEZ-SGUHUGLOSA-N |
SMILES isomérico |
CO[15N+]1=CC=CC2=C1[15NH]C3=CC=CC=C23.COS(=O)(=O)[O-] |
SMILES canónico |
CO[N+]1=CC=CC2=C1NC3=CC=CC=C23.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


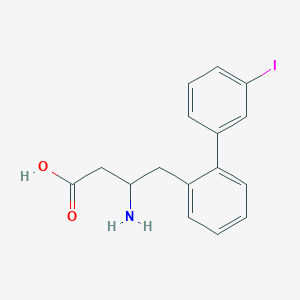
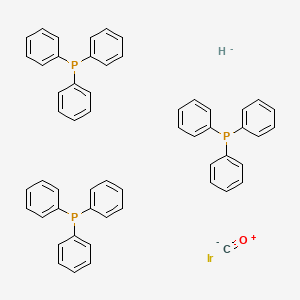
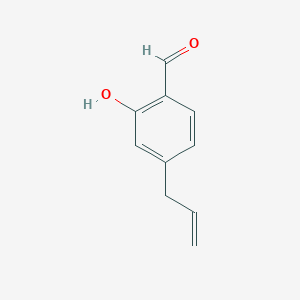
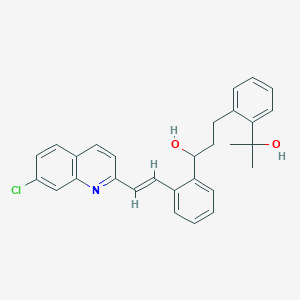
![[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B13725287.png)
![2-Amino-7-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13725292.png)
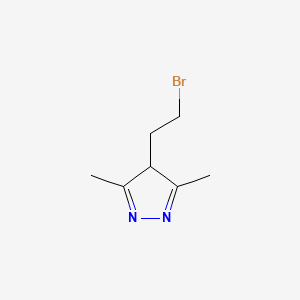
![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-prop-2-ynyl-oxime](/img/structure/B13725304.png)


![disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13725318.png)
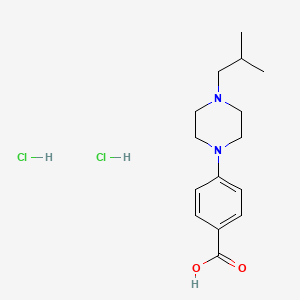
![(4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13725340.png)
